![molecular formula C29H24N2O2 B1663725 4-[5-(4-phenyl-8-propan-2-ylquinolin-2-yl)-1H-pyrrol-2-yl]benzoic acid CAS No. 187400-85-7](/img/structure/B1663725.png)
4-[5-(4-phenyl-8-propan-2-ylquinolin-2-yl)-1H-pyrrol-2-yl]benzoic acid
Overview
Description
4-[5-(4-phenyl-8-propan-2-ylquinolin-2-yl)-1H-pyrrol-2-yl]benzoic acid (4PQPB) is an organic compound belonging to the class of quinoline derivatives. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE) used primarily in scientific research and laboratory experiments. 4PQPB has a wide range of applications in both in vivo and in vitro studies, and is used in biochemical, physiological, and pharmacological research.
Scientific Research Applications
I have conducted a search for the scientific research applications of ER 50891, also known as “4-[5-(4-phenyl-8-propan-2-ylquinolin-2-yl)-1H-pyrrol-2-yl]benzoic acid”. However, the available information is limited and does not provide a comprehensive analysis with six to eight unique applications as requested.
The compound is known to be an antagonist of RAR α receptors with selective affinity for RAR α, which suggests its potential use in pharmacology, particularly in drug development targeting these receptors . Additionally, it has been mentioned for its use in organic synthesis and molecular biology studies.
Mechanism of Action
Target of Action
The primary target of ER 50891 is the retinoic acid receptor α (RARα) . RARα is a nuclear receptor that regulates gene expression. It plays a crucial role in cellular growth, differentiation, and homeostasis .
Mode of Action
ER 50891 acts as an antagonist of RARα . By binding to this receptor, it inhibits the action of retinoic acid, a metabolite of vitamin A that normally activates RARα . This results in a significant attenuation of the inhibitive effects of all-trans retinoic acid (ATRA) on bone morphogenetic protein 2 (BMP-2)-induced osteoblastogenesis .
Biochemical Pathways
The antagonistic action of ER 50891 on RARα affects the retinoic acid signaling pathway . This pathway is involved in various biological processes, including cell growth, differentiation, and apoptosis. By inhibiting the action of ATRA, ER 50891 can modulate these processes, particularly osteoblastogenesis .
Result of Action
The molecular and cellular effects of ER 50891’s action primarily involve the modulation of osteoblastogenesis . By attenuating the inhibitive effects of ATRA on BMP-2-induced osteoblastogenesis, ER 50891 promotes the formation of osteoblasts, which are cells that contribute to bone formation .
properties
IUPAC Name |
4-[5-(4-phenyl-8-propan-2-ylquinolin-2-yl)-1H-pyrrol-2-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O2/c1-18(2)22-9-6-10-23-24(19-7-4-3-5-8-19)17-27(31-28(22)23)26-16-15-25(30-26)20-11-13-21(14-12-20)29(32)33/h3-18,30H,1-2H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGNKLDHMQVTEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1N=C(C=C2C3=CC=CC=C3)C4=CC=C(N4)C5=CC=C(C=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501026640 | |
Record name | ER 50891 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(4-phenyl-8-propan-2-ylquinolin-2-yl)-1H-pyrrol-2-yl]benzoic acid | |
CAS RN |
187400-85-7 | |
Record name | ER 50891 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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